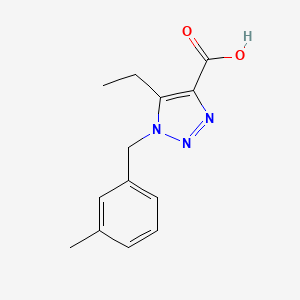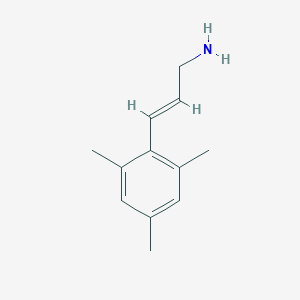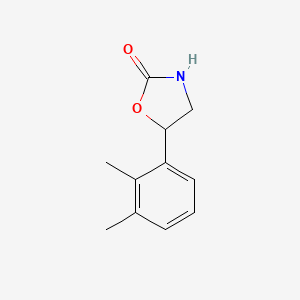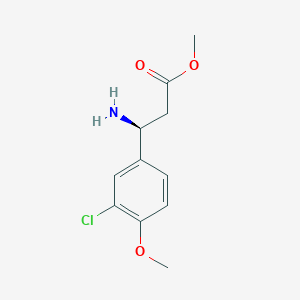
Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-4-methoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable enolate to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
Amination: The alcohol undergoes amination to introduce the amino group.
Esterification: Finally, the compound is esterified to form methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
科学研究应用
Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate: Lacks the chloro group, which may affect its reactivity and biological activity.
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Methyl (3S)-3-amino-3-(4-chloro-3-methoxyphenyl)propanoate: Has a different substitution pattern on the aromatic ring, which can alter its chemical and biological properties.
Uniqueness
Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups on the aromatic ring can influence its interaction with enzymes and receptors, making it a valuable compound for research and development.
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1 |
InChI 键 |
BCQIVBAFMIUCDS-VIFPVBQESA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


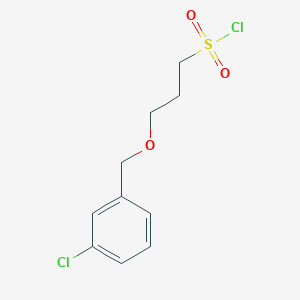
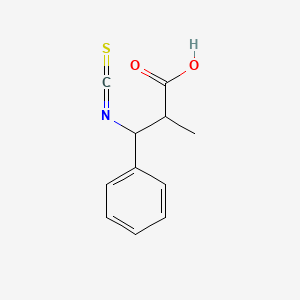
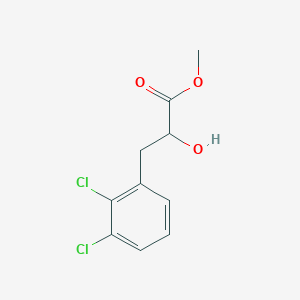

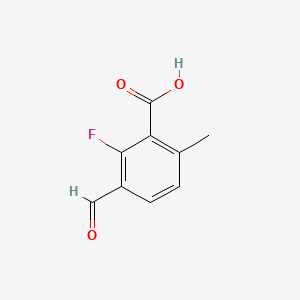

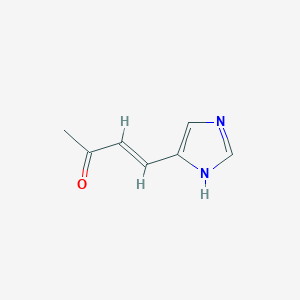
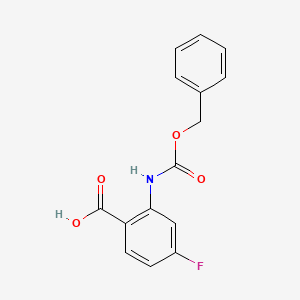
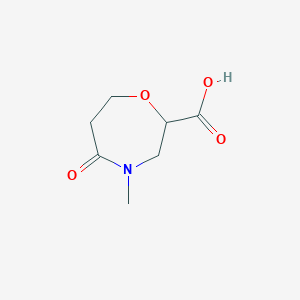
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
